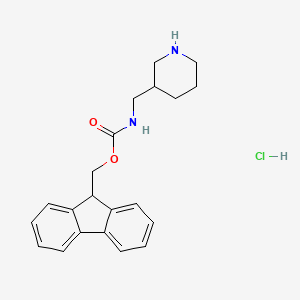

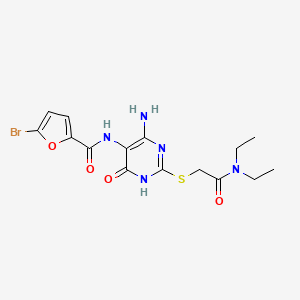

![molecular formula C20H18N4O3S B2746581 N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251603-85-6](/img/structure/B2746581.png)

N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

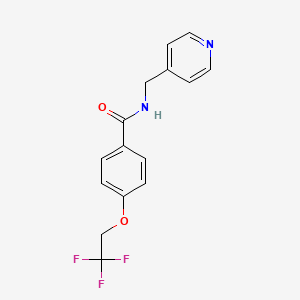

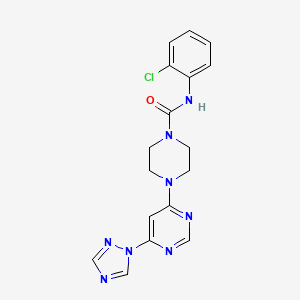

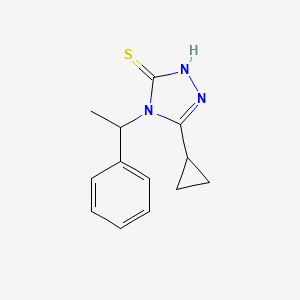

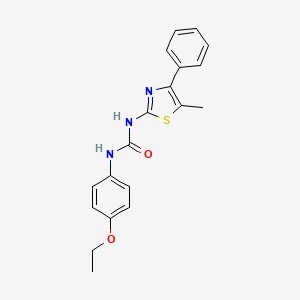

Triazolo[4,3-a]pyridines are a type of heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are part of a larger class of compounds known as azoles, which are nitrogen-containing heterocycles . These compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridines can be achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyridines consists of a five-membered triazole ring fused with a six-membered pyridine ring . The triazole ring contains two carbon atoms and three nitrogen atoms .

科学的研究の応用

Herbicidal Activity

Studies have shown that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds were synthesized through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine with an aryl amine, demonstrating their potential as effective herbicides for agricultural applications (Moran, 2003).

Anticancer Effects

N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives have shown remarkable anticancer effects due to their ability to inhibit PI3Ks and mTOR pathways, which are crucial for cancer cell survival and proliferation. Modifications to this structure, such as the replacement of the acetamide group with alkylurea, have resulted in compounds with potent antiproliferative activities against human cancer cell lines, reduced toxicity, and the ability to efficaciously inhibit tumor growth in animal models, highlighting their potential as anticancer agents (Wang et al., 2015).

Antimicrobial Activity

A new series of compounds incorporating the thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine skeleton were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant biological activity against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents. Notably, certain derivatives showed good antimicrobial activity, underscoring the importance of this structural class in the development of new antimicrobial drugs (Suresh, Lavanya, & Rao, 2016).

Antimalarial Agents

In the quest for new and potent antimalarial drugs, a library of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed and investigated. Selected compounds from this series were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Two compounds in particular demonstrated good in vitro antimalarial activity, suggesting that this new series of compounds could serve as a starting point for future antimalarial drug discovery programs (Karpina et al., 2020).

作用機序

Target of Action

Similar compounds have been found to target enzymes like falcipain-2, a key enzyme in the life cycle of the malaria parasite .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the growth of parasites by interacting with their target enzymes .

Biochemical Pathways

Similar compounds have been found to disrupt the life cycle of parasites, suggesting that they may interfere with the biochemical pathways necessary for parasite survival .

Result of Action

Similar compounds have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacterial strains .

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-27-18-9-5-6-16(12-18)13-24(17-7-3-2-4-8-17)28(25,26)19-10-11-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAORWQGWAMLJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)

![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)